3-Methyl-4-(trifluoromethyl)benzoyl chloride CAS 1150464-24-6
3-Methyl-4-(trifluoromethyl)benzoyl chloride CAS 1150464-24-6
An In-depth Technical Guide to 3-Methyl-4-(trifluoromethyl)benzoyl chloride (CAS 1150464-24-6)
Introduction: A Strategic Building Block in Modern Chemistry
3-Methyl-4-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is distinguished by two key features on the benzene ring: a methyl group at the 3-position and, more significantly, a trifluoromethyl (CF3) group at the 4-position. The CF3 group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1] This guide provides an in-depth examination of the synthesis, reactivity, applications, and handling of this versatile reagent, tailored for researchers and professionals in drug development and fine chemical synthesis.
Physicochemical and Spectroscopic Data
A summary of the key properties of 3-Methyl-4-(trifluoromethyl)benzoyl chloride and its immediate precursor is provided below for quick reference.
| Property | 3-Methyl-4-(trifluoromethyl)benzoyl chloride | 3-Methyl-4-(trifluoromethyl)benzoic Acid |
| CAS Number | 1150464-24-6 | 871571-29-8[2] |
| Molecular Formula | C₉H₆ClF₃O | C₉H₇F₃O₂[2] |
| Molecular Weight | 222.59 g/mol | 204.14 g/mol [2] |
| Appearance | Typically a liquid | Typically a solid |
| Primary Hazard | Corrosive, moisture-sensitive | Irritant |
Synthesis and Purification: From Carboxylic Acid to Reactive Acyl Chloride
The most direct and common route to 3-Methyl-4-(trifluoromethyl)benzoyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 3-Methyl-4-(trifluoromethyl)benzoic acid.[2] The reagent of choice for this transformation is typically thionyl chloride (SOCl₂).
Causality of Reagent Choice: Thionyl chloride is highly effective for this conversion for several key reasons.[3] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[4][5] Critically, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[3][6] This simplifies the purification process immensely, as these byproducts are easily removed from the reaction mixture by distillation or by performing the reaction under reflux, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of the target acyl chloride.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. Note: This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methyl-4-(trifluoromethyl)benzoic acid (e.g., 10.0 g, 49.0 mmol).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 10.7 mL, 147 mmol, 3.0 equivalents) via syringe. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Causality: An excess of thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the solvent. The inert atmosphere prevents reaction with atmospheric moisture.
-
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Self-Validation: A simple test for completion is to hold a piece of pH paper near the condenser outlet (without touching); the absence of acidic gas indicates the reaction is likely finished.
-
-
Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation, preferably under reduced pressure. The resulting crude 3-Methyl-4-(trifluoromethyl)benzoyl chloride can be purified by fractional vacuum distillation to yield the final product.
Chemical Reactivity and Key Applications
As a benzoyl chloride derivative, the compound's reactivity is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a valuable precursor for introducing the 3-methyl-4-(trifluoromethyl)benzoyl moiety into target molecules.
Amide Bond Formation (Aminolysis)
The most significant application of this reagent in drug discovery is the formation of amides via reaction with primary or secondary amines.[][8] This reaction is fundamental to the synthesis of a vast number of active pharmaceutical ingredients (APIs). The reaction is rapid and typically high-yielding.
Mechanism of Amide Formation: The reaction proceeds via a classic addition-elimination mechanism. The amine acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A proton transfer step yields the final amide product.
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction.[9] Its purpose is to act as an acid scavenger, neutralizing the HCl byproduct that is formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: Amide Coupling
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve a primary or secondary amine (e.g., 1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-Methyl-4-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in the same solvent dropwise.
-
Causality: The reaction is exothermic, and slow addition at low temperature helps control the reaction rate and minimize side reactions.[]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess triethylamine, followed by a base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Safety, Handling, and Storage
3-Methyl-4-(trifluoromethyl)benzoyl chloride is a hazardous chemical that requires careful handling.
-
Corrosivity: Like all acyl chlorides, it is corrosive and causes severe skin burns and eye damage.[10][11] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
-
Moisture Sensitivity: The compound reacts vigorously with water and moisture to release corrosive hydrogen chloride (HCl) gas.[12] This necessitates storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines (except under controlled reaction conditions).[13]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[15]
Conclusion
3-Methyl-4-(trifluoromethyl)benzoyl chloride stands out as a highly valuable and reactive building block for organic synthesis. Its utility is primarily driven by the ease with which it undergoes nucleophilic acyl substitution, providing a direct and efficient pathway to amides, esters, and other carbonyl derivatives. The presence of the trifluoromethyl group makes it particularly relevant to the fields of medicinal chemistry and agrochemicals, where this functional group is known to impart beneficial properties. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, enables researchers to effectively leverage this powerful reagent in the development of novel and impactful chemical entities.
References
-
Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
-
Wiedemann, S., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Reis, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001, April 7). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters - ACS Publications. [Link]
-
Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Barder, T. E., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]
-
Di, Y., et al. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au - ACS Publications. [Link]
-
Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Study Prep. [Link]
-
Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]
-
ResearchGate. (2014, July 9). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride?. [Link]
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Methyl-4-(trifluoromethyl)benzoic Acid. [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. [Link]
- Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ResearchGate. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2). [Link]
-
Li, Y., et al. (2024). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing). [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
